NSC 184692

Description

NSC 184692 is a compound cataloged in the National Cancer Institute (NCI) database, part of the Developmental Therapeutics Program (DTP). These compounds are often compared using computational tools like the COMPARE algorithm, which identifies analogs based on correlated growth inhibition (GI50) profiles .

Properties

CAS No. |

136242-98-3 |

|---|---|

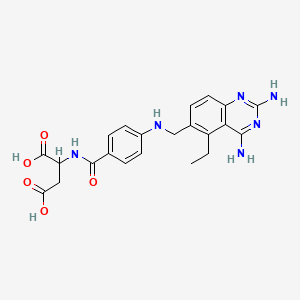

Molecular Formula |

C22H24N6O5 |

Molecular Weight |

452.5 g/mol |

IUPAC Name |

2-[[4-[(2,4-diamino-5-ethylquinazolin-6-yl)methylamino]benzoyl]amino]butanedioic acid |

InChI |

InChI=1S/C22H24N6O5/c1-2-14-12(5-8-15-18(14)19(23)28-22(24)27-15)10-25-13-6-3-11(4-7-13)20(31)26-16(21(32)33)9-17(29)30/h3-8,16,25H,2,9-10H2,1H3,(H,26,31)(H,29,30)(H,32,33)(H4,23,24,27,28) |

InChI Key |

MALRUKQRDHTJPO-INIZCTEOSA-N |

SMILES |

CCC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC=C(C=C3)C(=O)NC(CC(=O)O)C(=O)O |

Isomeric SMILES |

CCC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CC(=O)O)C(=O)O |

Canonical SMILES |

CCC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC=C(C=C3)C(=O)NC(CC(=O)O)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

NSC 184692; NSC-184692; NSC184692; |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 184692 typically involves multiple steps. One common method includes the reaction of anthranilic acid with acetic anhydride to form benzoxazinone derivatives, which are then further reacted to form quinazoline derivatives . The specific reaction conditions, such as temperature and solvents, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

NSC 184692 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate

Reducing agents: Sodium borohydride, lithium aluminum hydride

Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce quinazoline N-oxides, while reduction reactions may yield reduced quinazoline derivatives .

Scientific Research Applications

NSC 184692 has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential antibacterial and anticancer properties, making it a candidate for drug development.

Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

Industry: Used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of NSC 184692 involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with DNA replication in bacterial cells, leading to antibacterial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Methodology for Comparative Analysis

The COMPARE algorithm is a key tool for identifying structurally or functionally similar compounds within the NCI database. It calculates Pearson correlation coefficients between the GI50 profiles of compounds, enabling the identification of analogs with overlapping biological activities . For example, PCI-2050 (a hydrophilic sapphyrin) was compared to compounds such as deoxybouvardin (NSC 259969) and bouvardin (NSC 259968) , which share high Pearson coefficients (0.841 and 0.809, respectively) and mechanisms involving global inhibition of transcription/translation . Similar approaches apply to NSC 184692, though its specific data must be inferred from analogous studies.

Structural and Functional Analogs

While direct data for this compound are absent, the following NCI compounds serve as benchmarks for comparison based on evidence:

Table 1: Key Similar Compounds and Their Properties

*Pearson coefficients relative to PCI-2050 in the COMPARE algorithm .

Mechanistic Insights

- Transcription/Translation Inhibitors : Compounds like NSC 259969 and NSC 259968 disrupt protein synthesis, a common trait among cytotoxic agents. This compound may share this mechanism if it exhibits similar GI50 patterns .

- DNA-Targeting Agents : NSC 38270 (olivomycin) and NSC 0042379 interact with DNA or topoisomerases. Structural similarity to this compound could imply shared DNA-binding properties .

Research Findings and Data Trends

Activity Profiles

- Cytotoxicity Range : High-performing analogs like NSC 259969 show log GI50 values below -7.0, indicating potent growth inhibition. This compound’s activity would depend on its position within this range .

- Organ-Specific Efficacy : For example, NSC 259968 is particularly effective against leukemia cell lines, suggesting this compound might also target hematologic cancers if structurally related .

Limitations and Variability

- Species and Organ-Specific Variability: Studies on non-structural carbohydrates (NSC) in plants (e.g., Betula ermanii) highlight that compound distribution and efficacy can vary by tissue type and environmental factors . While this pertains to plant biology, it underscores the importance of contextualizing this compound’s activity across cell lines.

- Database Gaps : The absence of explicit data on this compound in the provided evidence limits direct comparisons, necessitating reliance on proxy compounds and methodologies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.